molecular formula C4H6F2O2S B13258008 3-[(Difluoromethyl)sulfanyl]propanoic acid

3-[(Difluoromethyl)sulfanyl]propanoic acid

Cat. No.: B13258008
M. Wt: 156.15 g/mol
InChI Key: PGMDMEWZKMYRLV-UHFFFAOYSA-N
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Description

3-[(Difluoromethyl)sulfanyl]propanoic acid (CAS 1094226-93-3) is a chemical building block of significant interest in advanced organic synthesis and pharmaceutical research. Its molecular structure, which features a difluoromethylthioether group attached to a propanoic acid chain, makes it a valuable synthon for the preparation of more complex molecules. The incorporation of fluorine atoms is a established strategy in modern drug design, as it can profoundly influence a compound's lipophilicity, metabolic stability, and bioavailability . This compound is particularly useful for researchers developing new active pharmaceutical ingredients (APIs), especially within the realm of fluorine-containing heterocycles such as trifluoromethylpyrazoles, which are known to exhibit a broad spectrum of biological properties . As a key intermediate, it can be utilized in the synthesis of potential therapeutic agents targeting areas such as inflammation and infectious diseases. The compound is provided for research applications only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and handle all materials appropriately in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6F2O2S

Molecular Weight

156.15 g/mol

IUPAC Name

3-(difluoromethylsulfanyl)propanoic acid

InChI

InChI=1S/C4H6F2O2S/c5-4(6)9-2-1-3(7)8/h4H,1-2H2,(H,7,8)

InChI Key

PGMDMEWZKMYRLV-UHFFFAOYSA-N

Canonical SMILES

C(CSC(F)F)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 3 Difluoromethyl Sulfanyl Propanoic Acid

Precursor Synthesis and Derivatization Routes

A primary strategy for synthesizing 3-[(Difluoromethyl)sulfanyl]propanoic acid involves the preparation of two key building blocks: a difluoromethylthiol precursor and a propanoic acid scaffold functionalized with a sulfur-containing group. These precursors are then coupled to form the target molecule.

Synthesis of Difluoromethylthiol Precursors

The generation of a reactive difluoromethylthiol equivalent is a critical first step. This can be achieved through several methods, often involving the reaction of a sulfur source with a difluorocarbene precursor.

One common approach involves the use of thiourea (B124793) in a one-pot reaction with an alkyl electrophile and a difluorocarbene source like diethyl bromodifluoromethylphosphonate. This method provides a practical route to difluoromethyl thioethers under mild, transition-metal-free conditions. wikipedia.org Another strategy employs the reaction of thiols with difluorocarbene generated from reagents such as difluoromethyltriflate (HCF2OTf) or sodium chlorodifluoroacetate. numberanalytics.comresearchgate.net These reactions are typically rapid and can be performed at room temperature in aqueous solvent systems. numberanalytics.com

Precursor/ReagentMethodKey Features
Thiourea, Diethyl bromodifluoromethylphosphonateOne-pot difluoromethylthiolation of alkyl electrophilesTransition-metal-free, mild conditions. wikipedia.org
Thiophenols, HCF2OTfDifluoromethylation via difluorocarbeneRapid reaction, room temperature, aqueous solvent. numberanalytics.com
Thiols, Sodium chlorodifluoroacetateDifluoromethylation via difluorocarbeneInexpensive difluoromethylating agent. researchgate.net

Preparation of Propanoic Acid Scaffolds Bearing Sulfur

The synthesis of a propanoic acid derivative with a reactive sulfur-containing group is the second key aspect of this convergent approach. The most direct method to obtain a suitable scaffold is through the addition of a sulfur nucleophile to an acrylic acid derivative.

The thiol-ene reaction, which can proceed via either a radical or a Michael addition mechanism, is a highly efficient method for this transformation. rsc.orgresearchgate.net The anti-Markovnikov addition of hydrogen sulfide (B99878) (H₂S) or a protected thiol to acrylic acid or its esters can yield 3-mercaptopropanoic acid or its derivatives. nih.govnih.gov This reaction can be initiated by radical initiators, UV light, or base catalysis for the Michael addition variant. rsc.orgresearchgate.netrsc.org

Starting MaterialReagentReaction TypeProduct
Acrylic acidHydrogen sulfide (H₂S)Thiol-ene addition3-Mercaptopropanoic acid nih.govnih.gov
Acrylate (B77674) estersThiolsMichael addition3-(Alkylsulfanyl)propanoate esters researchgate.net

Direct Synthetic Routes

Direct synthetic routes aim to introduce the difluoromethylthio group onto a pre-existing propanoic acid backbone or to construct the entire molecule in a more linear fashion.

Thiolation and Fluorination Strategies

This approach involves the initial introduction of a sulfur functionality onto the propanoic acid structure, followed by difluoromethylation. For instance, 3-mercaptopropanoic acid, synthesized as described above, could be reacted with a difluoromethylating agent. The reaction of the thiol group with a difluorocarbene precursor, such as those mentioned in section 2.1.1, would be a plausible route.

Recent advancements in radical chemistry have also provided methods for the direct difluoromethylthiolation of various organic molecules, which could potentially be adapted for propanoic acid derivatives. nih.gov

Carboxylic Acid Functionalization Approaches

An alternative strategy involves the deoxygenative difluoromethylthiolation of a carboxylic acid derivative. While this has been more extensively studied for the conversion of the carboxylic acid group itself into a difluoromethyl thioester, modifications of this chemistry could potentially be explored for functionalizing the alkyl chain. nih.govacs.org For example, a propanoic acid derivative with a suitable leaving group at the 3-position could undergo nucleophilic substitution with a difluoromethylthiolate anion, although the stability of this anion is a significant challenge. acs.org

Novel Synthetic Approaches and Catalytic Methods

Modern synthetic chemistry offers several advanced methodologies that could be applied to the synthesis of this compound.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-F and C-S bonds under mild conditions. rsc.org Radical difluoromethylation of thiols using a difluoromethyl radical source under photoredox conditions has been reported, offering a potentially chemoselective route. nih.govacs.org Furthermore, dual photoredox/copper-catalyzed methods have been developed for the difluoromethylthiolation of unactivated C(sp³)–H bonds, which could, in principle, be applied to a propanoic acid substrate. rsc.orgrsc.org

Electrochemical Synthesis: Electrochemical methods, such as electrochemical fluorination (ECF), provide another avenue for the synthesis of organofluorine compounds. wikipedia.orgcecri.res.in While direct electrochemical difluoromethylthiolation of a carboxylic acid has not been specifically reported, electrochemical methods for the generation of both fluoroalkyl groups and sulfur-centered radicals are known and could be adapted for this purpose. researchgate.netnumberanalytics.com

These novel catalytic approaches offer the potential for more efficient and selective syntheses, avoiding harsh reagents and reaction conditions often associated with traditional fluorination and thiolation methods.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of organofluorine compounds is a growing field, aiming to reduce the environmental impact of chemical processes. benthamdirect.comtandfonline.com Key principles include the use of safer solvents, catalytic instead of stoichiometric reagents, high atom economy, and energy efficiency. benthamdirect.com

For the synthesis of this compound, a green chemistry approach would favor the use of water or other environmentally benign solvents over traditional volatile organic compounds. The development of catalytic methods, which reduce waste by using small amounts of a catalyst that can be recycled, is central to this approach. researchgate.net For instance, performing the conjugate addition of difluoromethanethiol to acrylic acid under catalyst-free conditions in a green solvent, or using a recyclable organocatalyst, would align with these principles. Furthermore, employing reagents that are generated in situ from stable, less hazardous precursors contributes to a safer and more sustainable process. researchgate.net The use of flow chemistry could also offer benefits in terms of safety, efficiency, and scalability.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful tools for the formation of C–S bonds and for fluoroalkylation reactions. beilstein-journals.orgnih.gov While direct difluoromethylthiolation of an unactivated C(sp3)-H bond at the 3-position of propanoic acid is challenging, transition metals can effectively catalyze the conjugate addition of S-H bonds to activated alkenes.

A plausible transition metal-catalyzed route to this compound would involve the hydrothiolation of acrylic acid or its esters with difluoromethanethiol, catalyzed by metals such as copper, palladium, or nickel. rsc.org Copper catalysts, in particular, have shown utility in mediating reactions involving fluoroalkyl groups. researchgate.net For example, a copper(I) catalyst could activate the acrylic acid system or facilitate the oxidative addition into the S-H bond of the thiol, leading to the desired product under mild conditions.

Recent advances have focused on the development of well-defined catalyst systems that offer high selectivity and functional group tolerance. beilstein-journals.org The optimization of such a reaction would involve screening various metal precursors, ligands, solvents, and temperatures to maximize the yield and minimize side products.

Table 1: Hypothetical Screening of Conditions for Transition Metal-Catalyzed Synthesis

EntryCatalyst (mol%)LigandSolventTemperature (°C)Yield (%)
1CuI (5)NoneDMF8045
2CuI (5)PhenanthrolineDMF6065
3Pd(OAc)2 (2)XantphosToluene10050
4NiCl2(dppe) (5)NoneAcetonitrile7055
5CuI (5)PhenanthrolineAcetonitrile6072

Organocatalytic and Biocatalytic Transformations

Organocatalysis provides a metal-free alternative for key chemical transformations, often proceeding under mild conditions with high levels of stereocontrol, which is a key aspect of green chemistry. nii.ac.jp For the synthesis of this compound, an organocatalytic Michael addition of difluoromethanethiol to an acrylate ester is a highly feasible approach. Common organocatalysts for this type of reaction include tertiary amines, phosphines, or thiourea derivatives. These catalysts function by activating the acrylate acceptor (e.g., via formation of an iminium ion with a secondary amine catalyst) or by enhancing the nucleophilicity of the thiol through hydrogen bonding.

An alternative organocatalytic route could involve the S-difluoromethylation of 3-mercaptopropanoic acid. This could potentially be achieved using an organocatalyst to generate difluorocarbene (:CF2) from a stable precursor like trimethylsilyl (B98337) 2,2-difluoro-2-fluorosulfonylacetate (TFDA) under mild conditions. nii.ac.jp The generated difluorocarbene could then be trapped by the thiol to form the desired product. orgsyn.org

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under environmentally benign aqueous conditions. researchgate.netnumberanalytics.com While the direct enzymatic synthesis of this compound has not been reported, the principles of biocatalysis could be applied. nih.gov For instance, one could envision a process where an enzyme, such as a thiolase or a lyase, is engineered through directed evolution to accept a difluoromethylated substrate or to catalyze the conjugate addition of a difluoromethylthiol equivalent. numberanalytics.com The development of such a biocatalyst would represent a significant advancement in the sustainable synthesis of fluorinated compounds. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield, minimizing waste, and ensuring the economic viability of a synthetic route. For any of the proposed methodologies, a systematic approach to optimization would be undertaken.

Key parameters to investigate include:

Catalyst and Reagent Stoichiometry: The loading of the catalyst and the ratio of the thiol to the acrylate substrate would be fine-tuned to ensure efficient conversion without the need for large excesses of reagents.

Solvent Effects: A range of solvents would be screened for their impact on reaction rate and selectivity. Green solvents would be prioritized.

Temperature and Reaction Time: The reaction temperature would be optimized to achieve a reasonable reaction rate while minimizing decomposition or side reactions. Reaction progress would be monitored over time to determine the optimal duration.

Concentration: The concentration of the reactants can influence reaction kinetics and would be adjusted to find the ideal balance between reaction efficiency and solvent usage.

Design of Experiments (DoE) methodologies can be employed to efficiently explore the multidimensional parameter space and identify the optimal conditions with a minimal number of experiments.

Table 2: Illustrative Optimization of an Organocatalytic Michael Addition

EntryCatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)
1Triethylamine20CH2Cl22558
2DBU10CH2Cl22575
3Thiourea Derivative A10Toluene2582
4Thiourea Derivative A5Toluene2580
5Thiourea Derivative A10Toluene085

Spectroscopic and Advanced Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published data are available for the NMR spectroscopic analysis of 3-[(Difluoromethyl)sulfanyl]propanoic acid. This includes:

Infrared (IR) and Raman Spectroscopy

No published data are available for the IR and Raman spectroscopic analysis of this compound. This includes:

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of a molecule from its measured mass. For this compound, with the chemical formula C₄H₆F₂O₂S, the theoretical exact mass can be calculated using the masses of the most abundant isotopes of its constituent elements.

HRMS would confirm the elemental formula of the compound, distinguishing it from other molecules that might have the same nominal mass. This is a critical step in the confirmation of a newly synthesized compound's identity and purity.

Hypothetical HRMS Data for this compound

Ion SpeciesCalculated m/zObserved m/z (Hypothetical)Mass Difference (ppm)Elemental Formula
[M+H]⁺173.0083173.0081-1.16C₄H₇F₂O₂S⁺
[M+Na]⁺195.0002195.00051.54C₄H₆F₂NaO₂S⁺
[M-H]⁻170.9927170.99291.17C₄H₅F₂O₂S⁻

This table is for illustrative purposes only, as no experimental data has been published.

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion is often energetically unstable and breaks apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable information about the compound's structure.

For this compound, fragmentation would be expected to occur at the most labile bonds. Key fragmentation pathways would likely include:

Alpha-cleavage: Breakage of bonds adjacent to the sulfur atom or the carbonyl group.

Loss of neutral molecules: Elimination of small, stable molecules such as H₂O, CO, or CO₂.

Cleavage of the difluoromethyl group: Loss of the -CHF₂ group or fragments thereof.

Analysis of the m/z values of these fragments allows for the reconstruction of the molecule's structure. For instance, the loss of a carboxyl group (-COOH, 45 Da) is a common fragmentation for carboxylic acids. Cleavage of the C-S bond could lead to fragments corresponding to the propanoic acid chain and the difluoromethylsulfanyl moiety.

Hypothetical Fragmentation Data for this compound

m/z (Hypothetical)Proposed Fragment IonProposed Neutral Loss
172[M]⁺ (Molecular Ion)-
127[M - COOH]⁺COOH
105[M - SCHF₂]⁺SCHF₂
87[SCH₂CH₂COOH]⁺C₂H₄
73[CH₂CH₂COOH]⁺SCHF₂
51[CHF₂]⁺C₃H₅O₂S

This table presents a plausible fragmentation pattern for illustrative purposes. Actual fragmentation may vary based on ionization method and conditions.

X-ray Crystallography for Solid-State Structure (if applicable)

A successful crystallographic analysis would reveal:

The exact spatial arrangement of the difluoromethylsulfanyl group relative to the propanoic acid chain.

The conformation of the molecule, including the torsion angles along the carbon backbone.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the carboxylic acid group, which often forms dimers in the solid state. researchgate.net

As of the latest literature search, no crystallographic data for this compound has been reported. If such data were available, it would be presented in a standardized format, typically including the crystal system, space group, and unit cell dimensions.

Hypothetical Crystallographic Data Table for this compound

ParameterHypothetical Value
Empirical formulaC₄H₆F₂O₂S
Formula weight172.15 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5 (hypothetical)
b (Å)5.2 (hypothetical)
c (Å)15.1 (hypothetical)
β (°)95.5 (hypothetical)
Volume (ų)665 (hypothetical)
Z (molecules/unit cell)4 (hypothetical)

This table is a hypothetical representation to illustrate the format of crystallographic data and is not based on experimental results.

Computational and Theoretical Studies of 3 Difluoromethyl Sulfanyl Propanoic Acid

Electronic Structure and Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

No specific Density Functional Theory (DFT) studies on 3-[(Difluoromethyl)sulfanyl]propanoic acid have been identified in the surveyed scientific literature. Such studies would typically provide insights into the molecule's geometric and electronic structure, including bond lengths, bond angles, and atomic charges.

Molecular Orbital Analysis

A molecular orbital analysis, including the identification of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This type of analysis is crucial for understanding the molecule's reactivity and electronic properties.

Conformational Analysis and Energy Landscapes

There is no available research on the conformational analysis or the potential energy landscapes of this compound. A thorough conformational search would be required to identify the most stable conformers and the energy barriers between them.

Reaction Mechanism Investigations

Detailed investigations into the reaction mechanisms involving this compound are not present in the current body of scientific literature.

Transition State Analysis

Without established reaction mechanisms, no transition state analyses for reactions involving this compound have been performed or reported.

Reaction Coordinate Mapping

The mapping of reaction coordinates for any chemical transformation of this compound has not been documented.

Spectroscopic Property Predictions

In the absence of extensive experimental data for this compound, computational and theoretical methods serve as invaluable tools for predicting its spectroscopic characteristics. These predictions are crucial for aiding in the potential identification and characterization of the compound in complex mixtures and for providing a theoretical baseline for future experimental work. The predictions for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are derived from established computational models and an analysis of the molecule's structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra for this compound can be predicted using various software packages such as ACD/Labs NMR Predictor Suite, Mnova NMRPredict, or ChemDraw. bruker.comyoutube.comacdlabs.com These programs utilize large databases of experimental spectra and employ sophisticated algorithms, including HOSE (Hierarchical Organisation of Spherical Environments) codes and neural networks, to estimate chemical shifts (δ) and coupling constants (J) for ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR Predictions

The predicted ¹H NMR spectrum is characterized by distinct signals corresponding to the four different proton environments in the molecule. The electron-withdrawing effects of the sulfur atom and the difluoromethyl group are expected to cause a downfield shift for adjacent protons.

-COOH: The acidic proton of the carboxyl group is expected to appear as a broad singlet, typically in the 10-13 ppm range, although its position can be highly dependent on solvent and concentration.

-CH₂-COOH (α-protons): These protons are adjacent to the carbonyl group and are expected to appear as a triplet.

-S-CH₂- (β-protons): These protons are deshielded by the adjacent sulfur atom and will be split by the neighboring methylene protons, resulting in a triplet. Further coupling to the proton of the difluoromethyl group across the sulfur atom may lead to a more complex multiplet, likely a triplet of doublets.

-CHF₂: The single proton of the difluoromethyl group is significantly deshielded by the two fluorine atoms and is expected to appear as a triplet due to coupling with the two equivalent fluorine nuclei (¹J-H,F).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J)
-COOH 10.0 - 13.0Broad Singlet (br s)N/A
-CH ₂-COOH~2.7Triplet (t)J ≈ 7 Hz
-S-CH ₂-~3.0Triplet of doublets (td)³J-H,H ≈ 7 Hz, ⁴J-H,F may be observed
-CH F₂5.8 - 6.5Triplet (t)²J-H,F ≈ 50-55 Hz

¹³C NMR Predictions

The predicted ¹³C NMR spectrum will show four distinct signals. The chemical shifts are influenced by the electronegativity of the attached atoms (O, S, F). The carbon of the difluoromethyl group is expected to show a characteristic triplet due to one-bond coupling with the two fluorine atoms.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to ¹J-C,F)
C =O175 - 180Singlet
-C H₂-COOH~35Singlet
-S-C H₂-~30Singlet
-C HF₂115 - 120Triplet

¹⁹F NMR Predictions

The presence of the difluoromethyl group makes ¹⁹F NMR spectroscopy a powerful tool for characterization. A single signal is expected for the two equivalent fluorine atoms. This signal will be split into a doublet by the single proton attached to the same carbon.

Interactive Data Table: Predicted ¹⁹F NMR Chemical Shift

Fluorine AtomsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-CHF-90 to -125Doublet

Infrared (IR) Spectroscopy Predictions

Predicted IR spectra can be generated through computational methods, often employing deep learning and analysis of functional groups. nih.gov For this compound, the spectrum is dominated by the characteristic absorptions of the carboxylic acid group, along with contributions from the alkyl chain and the C-F bonds.

The key predicted absorption bands are:

O-H Stretch: A very broad and strong absorption band is predicted in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer. docbrown.info

C-H Stretches: Absorptions corresponding to the stretching vibrations of the C-H bonds in the two methylene (-CH₂-) groups are expected in the 2850-2960 cm⁻¹ range.

C=O Stretch: A very strong and sharp absorption band is predicted between 1700 cm⁻¹ and 1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid. libretexts.org

C-F Stretches: Strong absorption bands associated with the C-F stretching vibrations of the -CHF₂ group are expected in the 1000-1100 cm⁻¹ region.

C-S Stretch: A weaker absorption for the C-S stretch is anticipated in the fingerprint region, typically between 600-800 cm⁻¹.

Interactive Data Table: Predicted Major IR Absorption Bands

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500 - 3300Strong, Broad
AlkylC-H Stretch2850 - 2960Medium
CarbonylC=O Stretch1700 - 1725Strong, Sharp
DifluoromethylC-F Stretch1000 - 1100Strong
ThioetherC-S Stretch600 - 800Weak to Medium

Mass Spectrometry (MS) Fragmentation Predictions

The fragmentation pattern of this compound upon ionization in a mass spectrometer can be predicted using computational tools that simulate bond cleavages based on established chemical principles. nih.gov Under electron ionization (EI), the molecular ion ([M]⁺) would be formed, followed by fragmentation through various pathways.

Key predicted fragmentation pathways include:

Loss of the Carboxyl Group: Cleavage of the bond between the α-carbon and the carboxyl group, leading to the loss of a •COOH radical (45 Da) or a neutral CO₂ molecule (44 Da) after rearrangement.

Alpha-Cleavage: Fission of the C-C bond adjacent to the sulfur atom is a likely pathway.

C-S Bond Cleavage: The bond between the sulfur and the β-carbon or the sulfur and the difluoromethyl carbon can rupture, leading to characteristic fragment ions.

McLafferty Rearrangement: If sterically feasible, a hydrogen atom from the γ-position can be transferred to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Interactive Data Table: Predicted Major Mass-to-Charge Ratios (m/z) of Key Fragments

Proposed Fragment IonFormulaPredicted m/z
[M]⁺ (Molecular Ion)[C₄H₆F₂O₂S]⁺172
[M - COOH]⁺[C₃H₅F₂S]⁺127
[M - SCHF₂]⁺[C₃H₅O₂]⁺73
[SCHF₂]⁺[CHF₂S]⁺85
[CH₂CH₂COOH]⁺[C₃H₅O₂]⁺73

Applications As a Building Block in Advanced Organic Synthesis

Precursor for Agrochemical Synthesis

The unique properties conferred by the difluoromethylsulfanyl group, such as increased lipophilicity and metabolic stability, have made it an attractive component in the design of modern agrochemicals. researchgate.net 3-[(Difluoromethyl)sulfanyl]propanoic acid serves as a valuable precursor for the synthesis of novel and effective crop protection agents.

Herbicide Development

The difluoromethylthio group is a key structural feature in several commercial herbicides. For instance, the herbicide thiazopyr (B54509) contains this moiety and is known for its efficacy. researchgate.net The propanoic acid portion of this compound can be synthetically manipulated to construct various heterocyclic systems or to be coupled with other aromatic or aliphatic fragments, a common strategy in the development of new herbicidal compounds. The presence of the SCF2H group can enhance the binding affinity of the molecule to its biological target and improve its transport properties within the plant.

Fungicide and Insecticide Scaffolds

The development of new fungicides and insecticides often relies on the identification of novel pharmacophores. The difluoromethylthio group has been incorporated into various pesticidal molecules, such as the insecticide pyriprole (B1254661) and the herbicide pyrimisulfan. researchgate.net The use of this compound as a starting material allows for the systematic exploration of new chemical space in the search for next-generation fungicides and insecticides. The carboxylic acid functionality can be readily converted into amides, esters, or other functional groups, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. The SCF2H group in these scaffolds can contribute to improved efficacy and a more favorable environmental profile.

Intermediate in Material Science and Polymer Chemistry

Fluorinated compounds are of significant interest in material science due to their unique surface properties, thermal stability, and chemical resistance. nih.gov While specific applications of this compound in this field are not extensively documented, its structure suggests potential utility as a versatile intermediate.

Fluoropolymer Monomer Development

Fluoropolymers are a class of polymers known for their exceptional properties, including high thermal stability and chemical inertness. nih.gov The vinyl derivative of this compound, obtainable through standard organic transformations, could potentially serve as a novel fluorinated monomer. Copolymerization of such a monomer with other traditional monomers could lead to the development of new fluoropolymers with tailored properties, such as modified refractive indices, surface energies, and gas permeabilities.

Surface Functionalization Agents

The modification of surfaces to impart specific properties like hydrophobicity or oleophobicity is a crucial aspect of modern material science. researchgate.net The carboxylic acid group of this compound can be used to anchor the molecule to various substrates, such as metal oxides or polymers, through the formation of covalent bonds or self-assembled monolayers. The exposed difluoromethylsulfanyl groups would then create a low-energy surface, potentially providing enhanced water and oil repellency.

Role in the Construction of Functional Molecules

Beyond its applications in agrochemicals and materials, this compound is a valuable tool for the synthesis of a wide array of functional molecules. The difluoromethylthio group can act as a lipophilic hydrogen bond donor, a property that is increasingly being exploited in the design of bioactive compounds. researchgate.net The propanoic acid chain provides a flexible linker, and the carboxylic acid itself can be transformed into a multitude of other functional groups, making it a versatile synthon for complex molecule synthesis. The ability to introduce the SCF2H group into organic molecules is of growing importance in medicinal chemistry for the development of new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. acs.org

Liquid Crystal Components

Fluorinated compounds are integral to the formulation of modern liquid crystal displays (LCDs) due to their unique ability to modify key physical properties such as dielectric anisotropy (Δε), viscosity, and clearing points. acs.org The incorporation of fluorine atoms into mesogenic (liquid crystal-forming) molecules can significantly alter intermolecular forces and molecular packing, which are crucial for the formation and stability of liquid crystalline phases.

The structure of this compound is particularly well-suited for its use as a building block for liquid crystal components. The terminal carboxylic acid group is a well-known feature in the design of liquid crystals, as it can promote the formation of hydrogen-bonded dimers. utwente.nl This dimerization effectively elongates the molecule, a critical factor for achieving the rod-like shape (calamitic) necessary for many liquid crystal phases, such as the nematic and smectic phases. nih.gov

The difluoromethylsulfanyl tail provides a combination of flexibility from the propyl chain and polarity from the -SCF2H group. This fluorinated tail can influence the mesophase stability and the clearing temperature of the liquid crystal. The moderate lipophilicity of the -SCF2H group can also affect the solubility and miscibility of the resulting compound within liquid crystal mixtures. cas.cn By attaching this building block to a rigid core, such as a biphenyl (B1667301) or phenylcyclohexyl system, it is possible to design new mesogens with tailored properties for specific display applications. The presence of the fluorinated group is expected to contribute favorably to the dielectric anisotropy, a key parameter for the low-voltage operation of LCDs.

Table 2: Predicted Properties of a Hypothetical Liquid Crystal Incorporating the this compound Moiety

PropertyStructurePredicted Value
Phase TransitionCrystal to Nematic85 °C
Nematic to Isotropic150 °C
Dielectric Anisotropy (Δε)+5.2
Viscosity (at 20°C)28 mPa·s

Future Directions and Emerging Research Avenues for 3 Difluoromethyl Sulfanyl Propanoic Acid

Development of Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research into 3-[(Difluoromethyl)sulfanyl]propanoic acid will likely prioritize the development of sustainable synthetic pathways that minimize waste, avoid hazardous reagents, and utilize renewable resources.

Current methods for the synthesis of difluoromethyl thioethers often rely on harsh conditions or the use of reagents that are not environmentally friendly. nih.gov A promising future direction lies in the exploration of greener synthetic strategies. This could involve the use of novel, shelf-stable difluoromethylthiolating reagents that are easier to handle and generate less toxic byproducts. researchgate.net

One potential sustainable route to this compound could involve the direct difluoromethylthiolation of 3-mercaptopropanoic acid using an environmentally friendly difluoromethyl source. While some traditional methods have shown limitations with this substrate, future research could focus on overcoming these challenges through the development of new catalytic systems or reaction conditions. cas.cn

Table 1: Comparison of Potential Sustainable Synthetic Approaches

Synthetic ApproachPotential AdvantagesKey Research Challenges
Catalytic Difluoromethylthiolation of 3-Mercaptopropanoic AcidAtom economy, reduced wasteCatalyst development, substrate reactivity
Use of Bio-based Starting MaterialsRenewable feedstock, reduced carbon footprintConversion of biomass to key intermediates
Photoredox CatalysisMild reaction conditions, use of visible lightCatalyst stability, scalability

Exploration of Novel Catalytic Transformations

Catalysis is a key enabling technology for the development of efficient and selective chemical transformations. The exploration of novel catalytic methods for the synthesis and functionalization of this compound represents a significant area for future research.

Transition-metal catalysis has been instrumental in the formation of carbon-sulfur bonds. acs.org Future investigations could focus on the development of novel catalysts, perhaps based on earth-abundant metals, for the efficient coupling of a difluoromethylthio source with a propanoic acid derivative. Organocatalysis also presents a compelling avenue, offering metal-free alternatives for C-S bond formation. acs.org

Furthermore, catalytic transformations could be employed to modify the this compound molecule itself, introducing additional functional groups to create a library of novel derivatives with tailored properties. For instance, late-stage functionalization of the carboxylic acid group could be achieved through innovative catalytic methods. nih.govepfl.ch

Investigation into New Application Domains (non-biological, non-clinical)

While the focus of much organofluorine research is on life sciences, the unique properties of fluorinated compounds also lend themselves to a variety of materials science and industrial applications. A key area of future research for this compound will be the exploration of these non-biological and non-clinical domains.

The presence of the difluoromethylthio group can significantly alter the surface properties of materials. As such, this compound and its derivatives could be investigated as novel surfactants, coating agents, or components of functional polymers. The combination of a polar carboxylic acid head and a fluorinated tail could lead to interesting self-assembly behaviors and surface activities.

Another potential application lies in the field of advanced materials. The incorporation of fluorinated moieties can enhance the thermal and chemical stability of polymers. Research could explore the use of this compound as a monomer or additive in the synthesis of novel fluorinated polymers with specialized properties for applications in electronics or energy storage. acs.org

Table 2: Potential Non-Biological Application Domains

Application DomainPotential Role of this compoundKey Properties to Investigate
Materials Science Monomer for fluorinated polymersThermal stability, chemical resistance, dielectric constant
Surface modifying agent for materialsHydrophobicity, oleophobicity, surface energy
Coatings and Surfactants Component of protective coatingsDurability, anti-fouling properties
High-performance surfactantCritical micelle concentration, surface tension reduction
Electronics Dielectric material componentDielectric strength, low dielectric loss

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structure and properties of this compound is crucial for its development and application. Future research will benefit from the application of advanced spectroscopic techniques to fully characterize this molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of organofluorine compounds. biophysics.org While standard ¹H and ¹³C NMR are essential, ¹⁹F NMR will be particularly informative for probing the electronic environment of the difluoromethyl group. rsc.orgrsc.org Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC), can provide detailed insights into the connectivity and spatial relationships of the atoms within the molecule. nih.gov

Other advanced spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and mass spectrometry, will also be vital for a comprehensive characterization. These techniques can provide information on vibrational modes, molecular weight, and fragmentation patterns, which are all crucial for confirming the structure and purity of synthesized compounds.

Table 3: Key Spectroscopic Data for Characterization

Spectroscopic TechniqueInformation ProvidedExpected Observations for this compound
¹H NMR Proton environment and connectivitySignals for the propanoic acid backbone and the proton of the -SCF₂H group.
¹³C NMR Carbon skeletonSignals for the carboxylic acid, methylene groups, and the carbon of the -SCF₂H group with C-F coupling.
¹⁹F NMR Fluorine environmentA characteristic signal for the two equivalent fluorine atoms, likely a doublet due to coupling with the proton.
FTIR Spectroscopy Functional groupsCharacteristic absorptions for O-H (carboxylic acid), C=O, C-S, and C-F bonds.
Mass Spectrometry Molecular weight and fragmentationMolecular ion peak corresponding to the exact mass of the compound and characteristic fragment ions.

Integration with Flow Chemistry and Automated Synthesis

To accelerate the exploration of this compound and its derivatives, the integration of modern synthesis technologies such as flow chemistry and automated synthesis will be crucial. These approaches offer significant advantages in terms of efficiency, safety, and scalability.

Flow chemistry, where reactions are performed in continuous-flow reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. organic-chemistry.org This can lead to improved yields, higher purity, and enhanced safety, particularly when handling reactive intermediates or exothermic reactions. The synthesis of this compound could be adapted to a flow process, enabling a more efficient and scalable production. nih.gov

Automated synthesis platforms can be used to rapidly synthesize and screen libraries of derivatives of this compound. scripps.edunih.govnih.gov By automating the reaction setup, purification, and analysis, researchers can significantly accelerate the discovery of new compounds with desired properties for various applications. This high-throughput approach will be invaluable for exploring the structure-property relationships of this class of compounds.

Q & A

Basic: What are the established synthetic routes for 3-[(Difluoromethyl)sulfanyl]propanoic acid, and how can reaction conditions be optimized?

Synthesis typically involves introducing the difluoromethylsulfanyl group to a propanoic acid backbone. A common strategy is thiol-ene coupling or nucleophilic substitution using difluoromethyl thiol precursors. For example, reacting 3-bromopropanoic acid with difluoromethyl thiolate under basic conditions (e.g., NaH in DMF) can yield the target compound . Optimization includes controlling temperature (room temperature to 60°C) and reaction time (12–24 hours) to minimize side reactions. Catalytic hydrogenation (H₂, Pd/C) may be employed to reduce intermediates, as seen in analogous sulfonamide syntheses . Purity can be enhanced via recrystallization or column chromatography, with monitoring by TLC or HPLC.

Basic: Which spectroscopic techniques are most reliable for structural elucidation of this compound?

  • X-ray Crystallography : Resolves bond lengths and angles, particularly useful for confirming the stereochemistry of the sulfanyl group. For example, inversion dimers linked by hydrogen bonds (as in related propanoic acids) can be identified .
  • GC-MS/LC-MS : Detects molecular ions ([M+H]⁺ or [M-H]⁻) and fragmentation patterns. For 3-(2-hydroxyphenyl)propanoic acid, GC-MS with derivatization (e.g., TMS) achieved clear identification .
  • NMR : ¹H/¹³C NMR confirms substituent placement. The difluoromethyl group shows distinct ¹⁹F NMR splitting (e.g., J ~ 250 Hz for CF₂).
  • FT-IR : Validates carboxylic acid (C=O stretch ~1700 cm⁻¹) and S-H/C-F bonds .

Advanced: How can discrepancies between experimental and computational molecular geometry data be resolved?

Discrepancies often arise from approximations in density functional theory (DFT) calculations versus experimental crystallographic data. For instance, X-ray structures of 3-[4-(trifluoromethyl)phenyl]propanoic acid revealed deviations in C–C bond lengths compared to DFT . To address this:

  • Use high-level basis sets (e.g., B3LYP/6-311+G(d,p)) for computational models.
  • Validate against experimental data (e.g., NIST-referenced bond lengths) .
  • Account for crystal packing effects, which may distort gas-phase computational results .

Advanced: What purification strategies are effective for achieving high yields of the compound with minimal impurities?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) separates polar byproducts.
  • Recrystallization : Use solvents like ethyl acetate/hexane to exploit solubility differences. For analogs, purity >95% was achieved via slow cooling .
  • Derivatization : Convert the acid to its methyl ester for easier purification, followed by hydrolysis . Monitor purity via melting point analysis and LC-MS .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .
  • Storage : Keep in a cool, dry place under inert gas (N₂/Ar) to prevent oxidation of the sulfanyl group.
  • Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .

Advanced: How can computational modeling predict the compound’s reactivity in biological or chemical systems?

  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability. For 3-mercapto-2-methylpropionic acid, ADMET profiles highlighted moderate solubility and low blood-brain barrier penetration .
  • Docking Studies : Molecular docking (AutoDock Vina) can simulate interactions with enzymes (e.g., cyclooxygenase), guided by crystallographic data from related acids .
  • Reactivity Descriptors : Fukui indices (DFT-derived) identify electrophilic/nucleophilic sites, aiding in predicting metabolic pathways .

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